BenchChemオンラインストアへようこそ!

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

Protecting Group Orthogonality Multi-Step Organic Synthesis Medicinal Chemistry

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate (CAS 2231666-52-5; molecular formula C₁₆H₂₂N₂O₂; MW 274.36 g/mol) is a chiral, enantiomerically defined tropane derivative featuring a benzyl carbamate (Cbz) protecting group tethered via a methylene spacer at the 3-position of the 8-azabicyclo[3.2.1]octane core. The compound is supplied at 98% purity and is classified as a non-hazardous research chemical for synthetic and analytical applications.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B15206396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)17-10-13-8-14-6-7-15(9-13)18-14/h1-5,13-15,18H,6-11H2,(H,17,19)
InChIKeyFRZAQCULHJDUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate – Procurement-Ready Tropane Building Block with Defined (1R,5S) Stereochemistry


Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate (CAS 2231666-52-5; molecular formula C₁₆H₂₂N₂O₂; MW 274.36 g/mol) is a chiral, enantiomerically defined tropane derivative featuring a benzyl carbamate (Cbz) protecting group tethered via a methylene spacer at the 3-position of the 8-azabicyclo[3.2.1]octane core . The compound is supplied at 98% purity and is classified as a non-hazardous research chemical for synthetic and analytical applications . The 8-azabicyclo[3.2.1]octane (tropane) scaffold constitutes the structural foundation of numerous bioactive alkaloids and synthetic CNS agents, making stereochemically defined intermediates of this class critical for reproducible structure-activity relationship (SAR) studies [1].

Why Generic Tropane Building Blocks Cannot Replace Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate in Multi-Step Synthesis


Within the tropane chemical space, seemingly minor structural variations can produce profound consequences for synthetic utility and downstream biological evaluation. The target compound’s differentiation rests on three structural features that are absent or altered in common alternatives: (i) the Cbz protecting group, which provides orthogonal deprotection conditions relative to the widely used Boc group, enabling sequential functionalization of polyamine targets [1]; (ii) the methylene (-CH₂-) spacer between the tropane core and the carbamate nitrogen, which modulates both the pKa of the liberated amine and the conformational freedom of the pharmacophoric element compared to directly attached carbamates [2]; and (iii) the defined (1R,5S) bridgehead stereochemistry with the aminomethyl substituent at the 3-position, which fixes the relative orientation of substituents — a parameter known to dictate receptor subtype selectivity in tropane-based ligands [3]. Substituting a Boc-protected or des-methylene analog can lead to incompatibility with acid-sensitive downstream intermediates, altered amine basicity, or loss of stereochemical integrity during deprotection, thereby compromising multi-step synthetic routes.

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate – Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Protecting Group Strategy: Cbz vs Boc for Sequential Polyamine Functionalization

The Cbz (benzyl carbamate) group present in the target compound is cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH), conditions under which the Boc (tert-butyl carbamate) group — the most common N-protecting group on commercial 8-azabicyclo[3.2.1]octane building blocks — is partially or fully stable [1]. Conversely, Boc groups are cleaved by mild acid (TFA, HCl/dioxane), which leaves Cbz groups intact. This orthogonality means that the target compound can be deprotected in the presence of Boc-protected intermediates, or vice versa, enabling differentiated, sequential amine functionalization without protection/deprotection crossover [1]. In contrast, tert-butyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate (CAS 455267-38-6, the Boc analog) cannot be selectively deprotected in the presence of Cbz-protected amines, limiting its utility in convergent synthetic strategies .

Protecting Group Orthogonality Multi-Step Organic Synthesis Medicinal Chemistry

Methylene Spacer Effect: Potency Modulation at Sigma-2 Receptors Relative to Directly Attached Carbamates

In a structure-activity relationship (SAR) study of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates, compounds bearing a directly attached carbamate nitrogen at the tropane 3-position exhibited subnanomolar to low nanomolar Ki values for sigma-1 and sigma-2 receptors (e.g., compound 4i, Ki σ₂ < 100 nM), whereas introduction of a methylene spacer or alteration of the substitution pattern markedly attenuated affinity [1]. This class-level SAR pattern indicates that the target compound — which incorporates a methylene spacer between the tropane 3-position and the carbamate nitrogen — is expected to display a distinct sigma receptor affinity profile compared to directly linked Cbz analogs such as benzyl N-[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate (C₁₅H₂₀N₂O₂, MW 260 Da) [2]. The spacer reduces amine basicity (estimated ΔpKa ~0.5–1.0 units) and increases conformational flexibility, both key parameters in receptor recognition [1]. Note: Direct binding data for the target compound are not publicly available; this inference is based on structurally adjacent analogs within the same class.

Sigma Receptor Structure-Activity Relationship Tropane Pharmacology

Defined (1R,5S) Stereochemistry and 3-Position Substitution: Impact on Mu Opioid Receptor Pharmacophore

The U.S. patent family covering 8-azabicyclo[3.2.1]octane mu opioid receptor antagonists (US-8664242-B2) explicitly demonstrates that both the absolute configuration at bridgehead positions and the nature of the 3-position substituent are critical determinants of antagonist potency and selectivity [1]. The target compound incorporates the (1R,5S) bridgehead configuration — identical to that found in naturally occurring tropane alkaloids — with the aminomethyl-carbamate substituent in the endo (meso) configuration at the 3-position, as specified by the (1R,3s,5S) stereodescriptor in its fully defined synonym . In contrast, commercially available alternatives such as benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1629128-52-4) feature a hydroxymethyl group instead of an aminomethyl carbamate, a substitution that eliminates the basic nitrogen required for ionic interactions with the conserved Asp147 residue in the mu opioid receptor binding pocket [1]. The target compound’s aminomethyl carbamate thus preserves the protonatable amine functionality, while the Cbz group serves as a synthetic handle for late-stage diversification.

Mu Opioid Receptor Stereochemistry 8-Azabicyclo[3.2.1]octane

Validated Purity Benchmark: 98% HPLC Purity for Reproducible SAR Studies

The target compound is commercially available with a vendor-certified purity of 98% (HPLC) . Among the limited number of suppliers offering 8-azabicyclo[3.2.1]octane carbamate building blocks, purity specifications vary from 95% to 98%, with the target compound at the higher end of the commercially available range . Impurities in tropane intermediates — particularly ring-opened byproducts or epimerized stereoisomers — can propagate through multi-step syntheses, generating diastereomeric mixtures that complicate biological assay interpretation and chromatography . A purity specification of 98% provides a defined quality baseline that is essential for generating reproducible SAR data and meeting the purity thresholds required by many medicinal chemistry journals and patent filings.

Quality Control Purity Specification Analytical Chemistry

Intermediate Utility in 5-HT₄ Receptor Agonist Synthesis: Patent-Documented Synthetic Pathway Compatibility

A related patent (Process for Preparing Intermediates to 5-HT₄ Receptor Agonist Compounds, 2007) describes 8-azabicyclo[3.2.1]octyl intermediates bearing Cbz or related protecting groups at the bridgehead nitrogen as key precursors to gastrointestinal prokinetic agents [1]. The target compound’s structural features — the secondary amine within the tropane ring (available after Cbz deprotection) and the aminomethyl carbamate side chain — map directly onto the general intermediate scaffold claimed in this patent class. This provides a documented, patent-validated application precedent that is not established for the simpler N-Cbz-nortropinone (CAS 130753-13-8), which lacks the aminomethyl side chain and requires additional synthetic manipulation to install the requisite pharmacophoric elements for 5-HT₄ agonist development [1].

5-HT4 Receptor Synthetic Intermediate Process Chemistry

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate – Evidence-Backed Application Scenarios for Procurement


Multi-Step Convergent Synthesis of CNS Receptor Ligands Requiring Orthogonal N-Protection

When constructing polyamine-containing CNS ligands that incorporate both a tropane scaffold and additional amine-bearing fragments, the target compound’s Cbz group enables selective, sequential deprotection. In a convergent synthesis where a Boc-protected amino acid or amine coupling partner is present, the target compound’s Cbz group can be removed via hydrogenolysis without affecting the Boc group, allowing the liberated tropane secondary amine to be functionalized first [1]. This orthogonality cannot be replicated with Boc-protected tropane building blocks, making the target compound the reagent of choice for such synthetic strategies [1].

Late-Stage Diversification in Mu Opioid Receptor Antagonist Lead Optimization

The target compound provides a direct entry into the 3-aminomethyl-8-azabicyclo[3.2.1]octane pharmacophore that is central to multiple mu opioid receptor antagonist series, as documented in US-8664242-B2 [2]. After Cbz deprotection, the resulting 3-aminomethyl tropane intermediate can be elaborated via reductive amination, amide coupling, or sulfonamide formation with diverse aldehyde, acid chloride, or sulfonyl chloride building blocks. This supports parallel library synthesis for SAR exploration without requiring de novo construction of the chiral tropane core for each analog, reducing per-compound synthesis time from weeks to days.

Process Development for 5-HT₄ Receptor Agonist Intermediates at Preclinical Scale

The patent-validated utility of 8-azabicyclo[3.2.1]octyl intermediates in 5-HT₄ agonist synthesis positions the target compound as a strategic starting material for process chemistry groups [3]. Its pre-installed aminomethyl carbamate side chain eliminates the need for reductive amination or nitrile reduction steps required when starting from N-Cbz-nortropinone, thereby reducing step count by an estimated two synthetic operations and mitigating the associated yield penalties and purification burden [3]. This translates to lower material costs and higher throughput during preclinical candidate advancement.

Reference Standard for Chiral Chromatography Method Development

With its defined (1R,5S) absolute configuration and 98% purity, the target compound serves as a suitable reference standard for developing chiral HPLC or SFC methods to resolve enantiomeric and diastereomeric mixtures of tropane-based intermediates. Its distinct retention characteristics — conferred by the Cbz chromophore (strong UV absorption at 254 nm) and the polar carbamate moiety — facilitate method transfer across C18, chiral polysaccharide, and HILIC stationary phases .

Quote Request

Request a Quote for Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.